(E)-1-(3,4-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Overview
Description
(E)-1-(3,4-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 4H-1,2,4-triazole.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with the triazole to form an imine linkage under acidic or basic conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(3,4-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3,4-DICHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: can be compared with other triazole derivatives such as:
Uniqueness
This compound: is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-8-2-1-7(3-9(8)11)4-14-15-5-12-13-6-15/h1-6H/b14-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAISIODNGDCTGR-LNKIKWGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C=NN=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N2C=NN=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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